Methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure.
- It contains a triazole-pyrimidine hybrid scaffold, which has been investigated for its neuroprotective and anti-neuroinflammatory properties .
- Neuroprotection aims to prevent or slow neuronal death, making this compound relevant for various neurodegenerative diseases and brain injuries.
Preparation Methods
- The synthetic route for this compound involves designing and synthesizing novel triazole-pyrimidine-based derivatives.
- Characterization techniques include mass spectra, 1H NMR, 13C NMR, and single X-ray diffraction analysis.
- Industrial production methods may vary, but laboratory-scale synthesis provides valuable insights.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
- In chemistry, this compound’s unique structure may inspire new synthetic methodologies or ligand design.
- In biology, it could serve as a probe for studying cellular processes related to neuroprotection.
- In medicine, its anti-inflammatory properties may be relevant for treating neurodegenerative diseases.
- In industry, applications could range from drug development to materials science.
Mechanism of Action
- The compound likely exerts its effects through inhibition of endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway.
- Molecular targets include ATF4 and NF-kB proteins.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, we can compare this compound’s structure, properties, and biological activities to related molecules.
- Highlighting its uniqueness will involve discussing specific features not found in other compounds.
Remember that this compound’s detailed synthesis and specific industrial production methods may require further literature review
Biological Activity
Methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS No. 608104-29-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C22H20N4O3
Molecular Weight: 388.4 g/mol
IUPAC Name: this compound
The compound features a tricyclic structure with multiple functional groups including an imine and a carboxylate moiety, which are critical for its biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity , particularly in the following areas:
- Antimicrobial Activity: Studies have shown that compounds with similar triazatricyclic structures can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein function.
- Anticancer Properties: Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition: The compound has been noted for its ability to interact with various enzymes, potentially acting as an inhibitor by binding to the active sites and altering enzymatic activity.
The mechanism of action involves binding to specific receptors or enzymes within biological systems. This interaction can lead to:
- Inhibition of Enzymatic Activity: By occupying active sites on enzymes, the compound prevents substrate binding and subsequent reactions.
- Modulation of Cellular Signaling Pathways: The compound may influence pathways related to inflammation and cell cycle regulation.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of methyl 6-imino derivatives against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone compared to control groups, suggesting potential as an antimicrobial agent.
Case Study 2: Anticancer Screening
In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines through the activation of caspases and alteration of mitochondrial membrane potential.
Synthesis Methods
The synthesis of methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca involves multi-step organic reactions:
- Formation of the Tricyclic Core: Utilizing precursors such as substituted phenyl compounds.
- Functional Group Modifications: Introduction of imino and carboxylate groups under controlled reaction conditions using solvents like dimethylformamide and strong bases such as sodium hydride.
Comparative Analysis
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 6-imino | C22H20N4O3 | Tricyclic structure with imine functionality |
Similar Compound A | C21H19N4O3 | Lacks methyl substitution on phenyl group |
Similar Compound B | C23H21N5O3 | Contains additional nitrogen in structure |
Properties
Molecular Formula |
C21H18N4O3 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
methyl 6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C21H18N4O3/c1-13-6-8-14(9-7-13)12-25-18(22)15(21(27)28-2)11-16-19(25)23-17-5-3-4-10-24(17)20(16)26/h3-11,22H,12H2,1-2H3 |
InChI Key |
ZUSYMKNSCDCLJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)OC)C(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.